Bocnh-peg5-acid
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Overview
Description
Bocnh-peg5-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17,20-hexaoxa-5-azadocosan-22-oic acid, is a heterobifunctional, PEGylated crosslinker. This compound features a carboxylic acid at one end and a Boc-protected amino group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc-protected amino group can be deprotected under mildly acidic conditions to yield the free amine .
Industrial Production Methods
Industrial production of Bocnh-peg5-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Bocnh-peg5-acid undergoes several types of chemical reactions, including:
Deprotection: The Boc-protected amino group can be deprotected under mildly acidic conditions to yield the free amine.
Common Reagents and Conditions
Deprotection: Mildly acidic conditions, such as using trifluoroacetic acid, are commonly used for deprotecting the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine form of this compound and various PEGylated conjugates, which are used in bioconjugation and other applications .
Scientific Research Applications
Bocnh-peg5-acid has a wide range of scientific research applications, including:
Antibody-Drug Conjugates: It is incorporated into antibody-drug conjugates for targeted drug delivery.
Proteolysis-Targeting Chimeras (PROTACs): It is used in the synthesis of PROTAC molecules for targeted protein degradation.
Chemical Biology: It serves as a tool compound for studying various biological processes.
Mechanism of Action
Bocnh-peg5-acid exerts its effects through its bifunctional nature, allowing it to act as a crosslinker. The carboxylic acid group can form covalent bonds with amine groups on target molecules, while the Boc-protected amino group can be deprotected to yield a free amine that can further react with other functional groups. This dual functionality enables the compound to facilitate the formation of complex molecular structures and enhance the solubility and stability of conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Bocnh-peg4-acid: A similar compound with a shorter PEG linker.
Bocnh-peg6-acid: A similar compound with a longer PEG linker.
t-Boc-N-amido-PEG3-CH2CO2H: Another PEGylated compound with a different functional group arrangement.
Uniqueness
Bocnh-peg5-acid is unique due to its specific PEG linker length, which provides an optimal balance between solubility and stability for various applications. Its bifunctional nature allows it to be used in a wide range of bioconjugation and chemical biology applications, making it a versatile tool in scientific research .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(carboxyamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO9/c15-12(16)11-23-10-9-22-8-7-21-6-5-20-4-3-19-2-1-14-13(17)18/h14H,1-11H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAPMCOZLMZDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)NC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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